REACTION_CXSMILES
|
C(O[C:4](=O)[NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:4][NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1C(CCCC1)O)=O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with 3×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:4](=O)[NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:4][NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1C(CCCC1)O)=O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with 3×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:4](=O)[NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:4][NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[OH:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1C(CCCC1)O)=O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with 3×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |